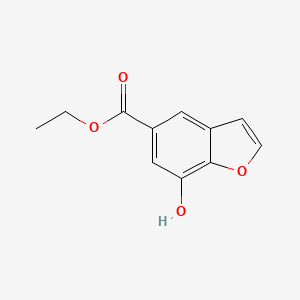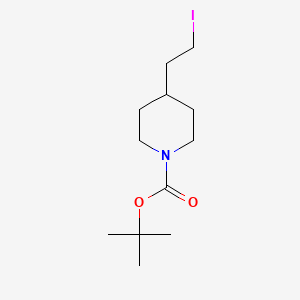
4-(2-碘乙基)哌啶-1-羧酸叔丁酯
概述
描述
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 89151-46-2 . It has a molecular weight of 339.22 . The compound is typically stored at -10 degrees Celsius and appears as an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 339.22 . It is an oil at room temperature and is typically stored at -10 degrees Celsius .科学研究应用
合成和化学结构
- 4-(2-碘乙基)哌啶-1-羧酸叔丁酯在合成生物活性化合物中作为重要的中间体。例如,它已被用于合成克唑替尼,克唑替尼是一种在各种生物应用中至关重要的化合物 (Kong 等,2016)。类似地,作为凡德他尼的关键中间体,4-((2-甲氧基-4-(甲氧羰基)苯氧基)甲基)哌啶-1-羧酸叔丁酯的合成利用了哌啶-1-羧酸叔丁酯衍生物 (Wang 等,2015)。
在哌啶衍生物合成中的作用
- 4-(2-碘乙基)哌啶-1-羧酸叔丁酯及其类似物在哌啶衍生物的立体选择性合成中至关重要。这些衍生物通常与氧杂环稠合,展示了该化合物在创建复杂分子结构方面的多功能性 (Moskalenko & Boev, 2014)。
X 射线研究和分子堆积
- 与 4-(2-碘乙基)哌啶-1-羧酸叔丁酯相关的化合物的 X 射线研究揭示了关于它们分子结构和堆积的复杂细节。这些研究有助于了解该化合物的物理和化学性质,有助于进一步的化学合成和应用 (Didierjean 等,2004)。
在抗癌药物开发中的作用
- 4-(2-碘乙基)哌啶-1-羧酸叔丁酯在开发小分子抗癌药物中具有重要意义。它的衍生物作为中间体,用于合成靶向癌症中特定信号通路的化合物,从而为新的治疗策略做出贡献 (Zhang 等,2018)。
安全和危害
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
属性
IUPAC Name |
tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONMNRHLZXJDJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433567 | |
| Record name | Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89151-46-2 | |
| Record name | Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

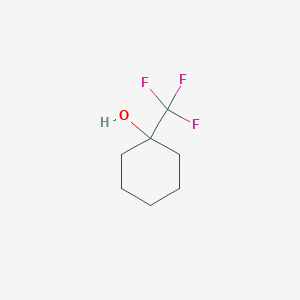


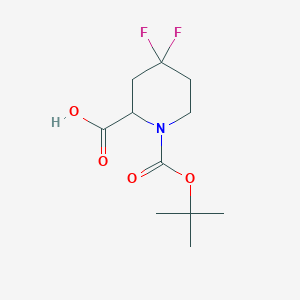
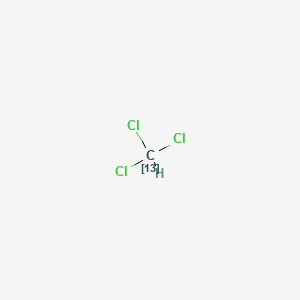



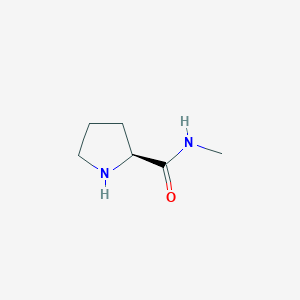
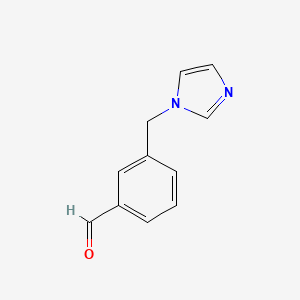
![2-Chlorothieno[2,3-c]pyridine](/img/structure/B1600125.png)

